molecular formula C5H8 B043876 Cyclopentene CAS No. 142-29-0

Cyclopentene

Cat. No. B043876
CAS RN: 142-29-0
M. Wt: 68.12 g/mol
InChI Key: LPIQUOYDBNQMRZ-UHFFFAOYSA-N
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Description

Cyclopentene is a simple organic compound known as a cycloalkene . It possesses the molecular formula C5H8 and can be represented by a five-membered ring structure with a single double bond . It is a clear, colorless liquid at room temperature and pressure, characterized by a sharp, sweet smell .


Synthesis Analysis

Cyclopentene is commercially produced by the cracking of petroleum . It can also be synthesized in the laboratory through the dehydration of cyclopentanol, a reaction that involves the removal of a water molecule . A strong acid, typically sulfuric acid, is used as the dehydrating agent in this process . Another synthesis method involves the addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .


Molecular Structure Analysis

The molecular weight of cyclopentene is approximately 68.12 g/mol . Its carbon atoms adopt a planar geometry, and its double bond follows the rules of cis-trans isomerism .


Chemical Reactions Analysis

Cyclopentene may react vigorously with strong oxidizing agents . It may react exothermically with reducing agents to release hydrogen gas . In addition, it can undergo addition and ring-opening reactions .


Physical And Chemical Properties Analysis

Cyclopentene has a boiling point of 44 °C and a melting point of -135 °C . It’s soluble in alcohol, ether, and acetone but has limited solubility in water . The compound is flammable and can form explosive mixtures with air .

Scientific Research Applications

  • Spice Production and Electronic Industry Solvent : Cyclopentanone, a derivative of Cyclopentene, is utilized in the production of spice-methyl dihydrojasmonate and as a solvent in the electronic industry (Sinopec Shanghai, 2011).

  • Coupling Reactions in Chemical Synthesis : Cyclopentene serves as an ideal substrate for coupling reactions with (Lig) nickel(O) systems, facilitating the preparation of selective series of cyclopentane- and cyclopentenecarboxylic acids (Hoberg et al., 1991).

  • Synthesis of Molecular Scaffolds : It plays a significant role in the construction of cyclopentenes and indenes, important structural scaffolds in synthetic, medical, and material chemistry (Zhou et al., 2021).

  • Fine Chemical Industry : Cyclopentenones, closely related to Cyclopentene, are crucial for the fine chemical industry, including in agrochemicals, perfumes, and pharmaceuticals (Dohgane et al., 1983).

  • Therapeutic Potential : Cyclopentenone prostaglandins, derivatives of Cyclopentene, exhibit potent anti-inflammatory, anti-neoplastic, and anti-viral activities, suggesting potential as therapeutic agents (Straus & Glass, 2001).

  • Synthesis Methods : Various methods for Cyclopentene synthesis include pyrolysis of adipic acid, N2O direct oxidation, cyclopentene hydration, and oxidation with Waker-type catalysts (Qu Zhenping, 2008).

  • Geochemistry : Cyclopentanone and 2-cyclopenten-1-one are major products in the hydrous pyrolysis of immature organic-rich shales, indicating their relevance in geochemical processes (Jiang et al., 2018).

  • NMR Spectroscopy Applications : NMR spectroscopy has been applied to study mono-, di-, and tri-hydroxy derivatives of cyclopentane and cyclopentene, aiding in understanding their chemical properties (Cocu et al., 1970).

  • Electrochemical Synthesis : Electrochemical mediator-induced intermolecular selective annulation is used for synthesizing decorated cyclopentenes and cyclopentanes, demonstrating its utility in chemical synthesis (Guan et al., 2022).

Safety And Hazards

Cyclopentene is flammable and necessitates careful storage and handling procedures to avoid fire or explosion risks . Exposure to cyclopentene may lead to health complications. Inhalation of cyclopentene vapors can cause respiratory irritation . Prolonged exposure may lead to more serious health effects such as dizziness, headache, and, in severe cases, unconsciousness . Direct contact can result in skin and eye irritation, and long-term exposure may cause dermatitis .

properties

IUPAC Name

cyclopentene
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InChI

InChI=1S/C5H8/c1-2-4-5-3-1/h1-2H,3-5H2
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InChI Key

LPIQUOYDBNQMRZ-UHFFFAOYSA-N
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Canonical SMILES

C1CC=CC1
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Molecular Formula

C5H8
Record name CYCLOPENTENE
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Related CAS

29300-20-7, 38439-19-9, 25103-85-9
Record name Cyclopentene, homopolymer, (1E)-
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DSSTOX Substance ID

DTXSID6029171
Record name Cyclopentene
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Molecular Weight

68.12 g/mol
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Physical Description

Cyclopentene appears as a colorless liquid. Less dense than water and insoluble in water. Flash point below 0 °F. Vapors heavier than air. Inhalation of high concentrations may be narcotic. Used to make rubber and plastics., Liquid, Colorless liquid; [CAMEO] Odor like gasoline; [FAHG] Slightly sweetish odor; [Alfa Aesar MSDS]
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Boiling Point

112 °F at 760 mmHg (USCG, 1999)
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Flash Point

-30 °F (USCG, 1999)
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Density

0.774 (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

380.0 [mmHg]
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Product Name

Cyclopentene

CAS RN

142-29-0
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Melting Point

-211 °F (USCG, 1999)
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Synthesis routes and methods I

Procedure details

Desirable nonplasticizing monoanhydrides include maleic anhydride; succinic anhydride; and the one to six carbon alkyl, the chloro, the phenyl, the benzyl and the mono and dimethylbenzyl derivatives of maleic anhydride such as citraconic anhydride; itaconic anhydride; chloromaleic anhydride; methyl succinic anhydride; propylsuccinic anhydride, hexylsuccinic anhydride; phenylmaleic anhydride; α,α-dimethylbenzylsuccinic anhydride; and the like. Also desirable monoanhydrides include phthalic anhydride, tetrahydrophthalic anhydride, hexahydrophthalic anhydride, and their chloro, methyl and cyano derivatives, and the like, such as methyltrihydrophthalic anhydride; 1,2-dicarboxylic- 4-chlorocyclohexane anhydride; 1,2-dicarboxylic-4-cyanocyclohexane anhydride; and the like. Further desirable monoanhydrides include 1,2-dicarboxylic-cyclopentane; 1,2-dicarboxyliccycloheptane; and the three-ringed anhydrides formed by the Diels-Alder condensation of maleic anhydride with cyclopentene, furan, or their methyl derivatives, such as bicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride (Nadic anhydride); a mixture of methylbicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride isomers (Nadic methyl anhydride); 7-oxabicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride; and the like.
[Compound]
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benzyl
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mono and dimethylbenzyl
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monoanhydrides
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cyano
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[Compound]
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methyltrihydrophthalic anhydride
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[Compound]
Name
4-chlorocyclohexane anhydride
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Name
1,2-dicarboxylic-4-cyanocyclohexane anhydride
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monoanhydrides
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carbon alkyl
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chloro
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phenyl
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Synthesis routes and methods II

Procedure details

The reaction was carried out under the same condition as in Example 3, except that the same amount of t-butyl chloride was used as the hydrogen chloride source. A mixture of cyclopentyl chloride and t-butyl chloride having the mixing ratio of 1:2 was reacted with metallic silicon at 280° C. to give 30.1 g of reaction products. The reaction products contained 6.2 g (39.1%) of cyclopentyldichlorosilane and 0.3 g (1.6%) of cyclopentyltrichlorosilane. There were not starting materials unreacted. As other by-products, 3.7 g (58.4%) of cyclopentene, 2.9 g of trichlorosilane and unconfirmed materials were obtained.
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6.2 g
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Synthesis routes and methods III

Procedure details

reacting the purified cyclopentadiene of step (B) with hydrogen gas in the ratio of 1 to 1.5 mol hydrogen to 1 mol cyclopentadiene, in the presence of a palladium catalyst on a carrier and at a temperature of 50° to 200° C and at substantially ordinary atmospheric pressure thereby to produce a conversion ratio of 90 to 98% cyclopentene, remainder unreacted cyclopentadiene;
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Yield
90%

Synthesis routes and methods IV

Procedure details

According to the invention, it is possible that the mixture which comprises 4-pentenal, 3-methyl-2-butanone and cyclopentene oxide and is obtained as a by-product of the oxidation of cyclopentene to cyclopentanone is used directly in the oxidation in step (a) of the process according to the invention. However, it is also possible in principle that a mixture obtained as a by-product of the oxidation of cyclopentene to cyclopentanone is first treated suitably before use in step (a). For example, this mixture, before step (a), can be concentrated and/or the proportion of other components which disrupt step (a) and/or subsequent steps in the mixture can be reduced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentene
Reactant of Route 2
Cyclopentene
Reactant of Route 3
Cyclopentene
Reactant of Route 4
Cyclopentene
Reactant of Route 5
Cyclopentene
Reactant of Route 6
Cyclopentene

Citations

For This Compound
59,400
Citations
G Natta, G Dall'Asta, G Mazzanti - … Chemie International Edition …, 1964 - Wiley Online Library
… of cyclopentene to polymerize, the experiments were carried out in the absence of solvent, and the catalyst was prepared directly in the cyclopentene … reactivity of cyclopentene would be …
Number of citations: 228 onlinelibrary.wiley.com
T Hudlicky, JW Reed - Angewandte Chemie International Edition, 2010 - infona.pl
A classic that hasn't lost its charm: The historical origins and current status of the vinylcyclopropane–cyclopentene rearrangement and the corresponding transformations of …
Number of citations: 176 www.infona.pl
T Hudlický, TM Kutchan, SM Naqvi - Organic Reactions, 2004 - Wiley Online Library
The vinylcyclopropane ‐ cyclopentene isomerization was discovered in 1959. After the mechanism was studied in detail, this rearrangement was incorporated into many useful synthetic …
Number of citations: 244 onlinelibrary.wiley.com
MI Davis, TW Muecke - The Journal of Physical Chemistry, 1970 - ACS Publications
The molecular structure of cyclopentene has been determined by the gas-phase electron diffraction technique. The C= C double-bond length was found to be 1.343±0.010 Á. The value …
Number of citations: 88 pubs.acs.org
SC Wang, DM Troast, M Conda-Sheridan… - The Journal of …, 2009 - ACS Publications
A combination of physical organic experiments and quantum chemical calculations were used to construct a detailed mechanistic model for the Ni(0)-N-heterocyclic carbene-catalyzed …
Number of citations: 64 pubs.acs.org
S Saebø, FR Cordell, JE Boggs - Journal of Molecular Structure …, 1983 - Elsevier
The structures and conformations of cyclopentane, cyclopentene, and cyclopentadiene have been investigated by SCF gradient ab initio computation with a double zeta basis set. For …
Number of citations: 51 www.sciencedirect.com
CW Beckett, NK Freeman, KS Pitzer - Journal of the American …, 1948 - ACS Publications
… Cyclopentene. Structure.—The torsional forces about a double bond are so much larger … carbon atoms of cyclopentene. These are atoms 1 to 4 in the diagram. However, if atom 5 is also …
Number of citations: 177 pubs.acs.org
D Nuntasri, P Wu, T Tatsumi - Journal of catalysis, 2003 - Elsevier
… The thermodynamic equilibrium between cyclopentene and cyclopentanol was suggested to control greatly the cyclopentene conversion. The cyclopentene conversion was increased …
Number of citations: 49 www.sciencedirect.com
T Hudlicky, FF Koszyk, TM Kutchan… - The Journal of Organic …, 1980 - ACS Publications
Initial model studies investigating the utility of a new intramolecular cyclopentene annulation procedure are described as pertaining to the preparation of bicyclo [3.3. 0] octenones. …
Number of citations: 189 pubs.acs.org
MK Leong, VS Mastryukov, JE Boggs - Journal of molecular structure, 1998 - Elsevier
… All the distances and bond angles calculated for cyclopentene in this work are in reasonable agreement with those obtained by Allen et al. [2] at a very similar computational level, …
Number of citations: 63 www.sciencedirect.com

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